Fmoc-(S)-3-amino-3-(3-nitrophenyl)propanoic acid
Overview
Description
Fmoc-(S)-3-amino-3-(3-nitrophenyl)propanoic acid: is a derivative of amino acids used in peptide synthesis. It contains a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used to protect the amino group during peptide synthesis. The compound is characterized by the presence of a nitrophenyl group, which can influence its reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-(S)-3-amino-3-(3-nitrophenyl)propanoic acid typically involves the protection of the amino group with the Fmoc group, followed by the introduction of the nitrophenyl group. The process can be summarized as follows:
Protection of the Amino Group: The amino group is protected using fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate.
Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced through nitration of the aromatic ring using a nitrating agent like nitric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers can streamline the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitrophenyl group can undergo oxidation reactions, leading to the formation of nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions:
Oxidation: Nitric acid or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like chlorine or bromine.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or sulfonated derivatives.
Scientific Research Applications
Chemistry: Fmoc-(S)-3-amino-3-(3-nitrophenyl)propanoic acid is widely used in peptide synthesis as a building block. Its Fmoc protecting group is easily removed under mild conditions, making it suitable for solid-phase peptide synthesis.
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. The nitrophenyl group can act as a chromophore, allowing for spectroscopic analysis.
Medicine: The compound is used in the development of peptide-based drugs. Its unique structure allows for the design of peptides with specific biological activities.
Industry: In the pharmaceutical industry, this compound is used in the synthesis of peptide-based therapeutics. It is also used in the production of diagnostic reagents.
Mechanism of Action
The mechanism of action of Fmoc-(S)-3-amino-3-(3-nitrophenyl)propanoic acid involves its incorporation into peptides. The Fmoc group protects the amino group during peptide synthesis, preventing unwanted side reactions. The nitrophenyl group can participate in various chemical reactions, influencing the overall reactivity and properties of the peptide.
Molecular Targets and Pathways: The compound targets specific amino acid residues in peptides, allowing for the selective modification of peptides. The pathways involved include peptide bond formation and subsequent deprotection of the Fmoc group.
Comparison with Similar Compounds
Fmoc-(S)-3-amino-3-(4-nitrophenyl)propanoic acid: Similar structure but with the nitro group in the para position.
Fmoc-(S)-3-amino-3-(2-nitrophenyl)propanoic acid: Similar structure but with the nitro group in the ortho position.
Fmoc-(S)-3-amino-3-(3-chlorophenyl)propanoic acid: Similar structure but with a chloro group instead of a nitro group.
Uniqueness: Fmoc-(S)-3-amino-3-(3-nitrophenyl)propanoic acid is unique due to the position of the nitro group on the aromatic ring, which can influence its reactivity and properties. The presence of the nitrophenyl group can also enhance its chromophoric properties, making it useful in spectroscopic studies.
Properties
IUPAC Name |
(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-nitrophenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O6/c27-23(28)13-22(15-6-5-7-16(12-15)26(30)31)25-24(29)32-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22H,13-14H2,(H,25,29)(H,27,28)/t22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFZOBIQWMMCMFE-QFIPXVFZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC(=CC=C4)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)O)C4=CC(=CC=C4)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
374791-01-2 | |
Record name | Fmoc-(S)-3-amino-3-(3-nitro-phenyl)-propionic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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